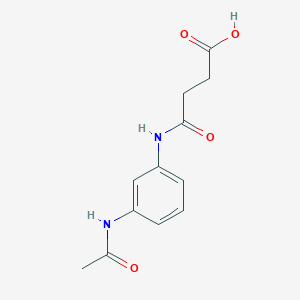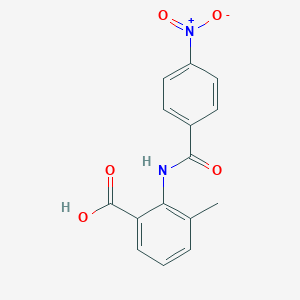
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C12H13NO4. It is a derivative of aniline and butanoic acid, characterized by the presence of an acetylamino group attached to the aniline ring and a carboxylic acid group on the butanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Acetylation of Aniline: Aniline is reacted with acetic anhydride to form N-acetylaniline.
Coupling Reaction: N-acetylaniline is then coupled with succinic anhydride in the presence of a catalyst to form the desired product.
The reaction conditions generally involve:
Temperature: Moderate temperatures (50-70°C) are maintained to ensure the reaction proceeds efficiently.
Catalysts: Acidic or basic catalysts may be used to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Anilino-4-oxobutanoic acid: Lacks the acetylamino group, resulting in different chemical properties.
N-Acetylaniline: Similar structure but lacks the butanoic acid chain.
Succinic Anhydride: Used as a precursor in the synthesis but lacks the aromatic ring.
Uniqueness
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid is unique due to the presence of both an acetylamino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25g/mol |
IUPAC 名称 |
4-(3-acetamidoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12(17)18/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16)(H,17,18) |
InChI 键 |
AMFAQKMKCJIZKM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)O |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-methylbenzohydrazide](/img/structure/B403144.png)
![5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B403145.png)
![Ethyl 2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-oxo-4-phenylchromen-7-yl]oxypropanoate](/img/structure/B403146.png)
![Methyl 3-[(3-iodo-4-methoxybenzylidene)amino]benzoate](/img/structure/B403148.png)

![5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B403152.png)
![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403153.png)
![3-chloro-N-{3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403154.png)
![7-methyl-N-(naphthalen-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403155.png)
![7-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403156.png)
![N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403160.png)
![7-methyl-N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403162.png)
![3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403163.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403166.png)
